molecular formula C9H7Cl3O2 B8339835 2,3-Dichloro-4-(3-chloropropionyl)phenol

2,3-Dichloro-4-(3-chloropropionyl)phenol

Cat. No.: B8339835
M. Wt: 253.5 g/mol
InChI Key: LCEMDQJVTJFWKP-UHFFFAOYSA-N
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Description

Chemical Structure and Formula: 2,3-Dichloro-4-(3-chloropropionyl)phenol (C₉H₅Cl₃O₂) features a phenolic ring substituted with chlorine atoms at positions 2 and 3, and a 3-chloropropionyl group (-CO-CH₂-CH₂Cl) at position 4. The molecular weight is 271.50 g/mol.

Synthesis: The compound is synthesized via nucleophilic substitution or acylation reactions. For example, reacting 2,3-dichlorophenol with 3-chloropropionyl chloride in the presence of a base (e.g., NaOH) under reflux conditions yields the target compound . This method aligns with protocols for analogous chloropropionyl derivatives, where acyl chlorides react with phenolic hydroxyl groups to form esters or ketones .

Properties

Molecular Formula

C9H7Cl3O2

Molecular Weight

253.5 g/mol

IUPAC Name

3-chloro-1-(2,3-dichloro-4-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H7Cl3O2/c10-4-3-6(13)5-1-2-7(14)9(12)8(5)11/h1-2,14H,3-4H2

InChI Key

LCEMDQJVTJFWKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CCCl)Cl)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 2,3-Dichloro-4-(3-chloropropionyl)phenol and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
This compound C₉H₅Cl₃O₂ 271.50 2,3-Cl; 4-(CO-CH₂-CH₂Cl) Intermediate in drug synthesis
2,3-Dichlorophenol C₆H₄Cl₂O 163.00 2,3-Cl; phenolic -OH Industrial disinfectant; toxicant
Ethacrynic Acid C₁₃H₁₂Cl₂O₄ 303.14 2,3-Cl; 4-(α-ethylacryloyl); acetic acid Diuretic; inhibits renal Na⁺/K⁺ ATPase
2,3-Dichloro-4-(6-chloro-2-methylsulfanyl-3H-benzimidazol-5-yloxy)phenol C₁₄H₁₀Cl₃N₂O₂S 373.67 2,3-Cl; 4-(benzimidazole-O-) Anthelmintic metabolite
3-Chloro-N-(4-hydroxyphenyl)propionamide C₉H₉ClNO₂ 198.63 4-OH; 3-Cl-propionamide Intermediate in anticancer agents

Reactivity and Pharmacological Potential

  • Chlorophenol Backbone: The 2,3-dichlorophenol moiety enhances electrophilicity and oxidative stability compared to mono-chlorinated phenols (e.g., 4-chlorophenol) . However, increased chlorine substitution correlates with higher toxicity (e.g., LD₅₀ in rodents: 2,3-dichlorophenol ~300 mg/kg vs. 4-chlorophenol ~670 mg/kg) .
  • Acyl vs. Amide Groups : The 3-chloropropionyl group in the target compound introduces ketone reactivity, enabling nucleophilic acyl substitutions. In contrast, amide derivatives like 3-Chloro-N-(4-hydroxyphenyl)propionamide exhibit hydrogen-bonding capacity, enhancing solubility and target binding in drug design .
  • Biological Activity: Ethacrynic Acid’s α-ethylacryloyl group confers irreversible thiol reactivity, critical for its diuretic action .

Research Findings and Data Gaps

  • Antimicrobial Activity : Chloropropionyl-containing triazoles (e.g., compounds from ) show MIC values of 2–8 µg/mL against E. coli, suggesting the target compound could be optimized for similar efficacy .
  • Structural Insights : X-ray crystallography (using SHELX programs ) could elucidate conformational preferences, aiding in rational drug design.

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